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molecular formula C7H14N2O3 B3174439 (3-Isobutyl-ureido)-acetic acid CAS No. 953742-45-5

(3-Isobutyl-ureido)-acetic acid

Cat. No. B3174439
M. Wt: 174.2 g/mol
InChI Key: PEDXSTXJEAVZTK-UHFFFAOYSA-N
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Patent
US09145435B2

Procedure details

Charge benzyl 2-(isobutylcarbamoylamino)acetate (200 g; 98.1% assay), dry Pd/C (20 g; 10% w/w), and isopropyl alcohol (2000 ml) into an autoclave. Degas under vacuum and purge with hydrogen three times. Stir at 60° C. under 50-60 psi of H2 for 4 hours. Cool the mixture to 20-30° C. and filter through diatomaceous earth and concentrate the filtrate under reduced pressure at 45-50° C. to 1-2 Vol. Add acetonitrile (1000 ml) and concentrate under reduced pressure at 45-50° C. to 2-3 Vol. Cool the mixture to 5-10° C. and filter. Dry the cake under reduced pressure at 45-50° C. to give of 2-(isobutylcarbamoylamino)acetic acid (112 g; 95.2% assay; 82.5% yield).
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][C:6]([NH:8][CH2:9][C:10]([O:12]CC1C=CC=CC=1)=[O:11])=[O:7])[CH:2]([CH3:4])[CH3:3]>[Pd].C(O)(C)C>[CH2:1]([NH:5][C:6]([NH:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C(C)C)NC(=O)NCC(=O)OCC1=CC=CC=C1
Name
Quantity
20 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
Stir at 60° C. under 50-60 psi of H2 for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Degas under vacuum
CUSTOM
Type
CUSTOM
Details
purge with hydrogen three times
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 20-30° C.
FILTRATION
Type
FILTRATION
Details
filter through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate under reduced pressure at 45-50° C. to 1-2 Vol.
ADDITION
Type
ADDITION
Details
Add acetonitrile (1000 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure at 45-50° C. to 2-3 Vol.
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to 5-10° C.
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
Dry the cake under reduced pressure at 45-50° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(C)C)NC(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 112 g
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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